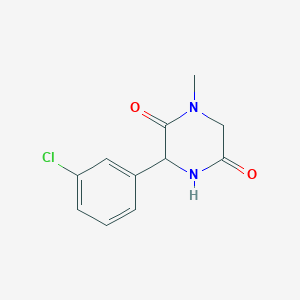

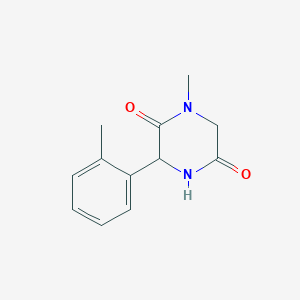

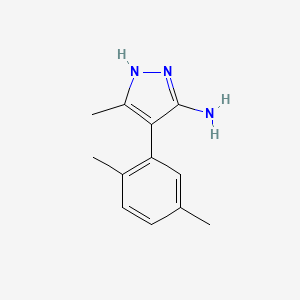

![molecular formula C11H12N4O3 B1420022 2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid CAS No. 1094463-86-1](/img/structure/B1420022.png)

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid

Vue d'ensemble

Description

“2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid” is a chemical compound with the CAS Number: 1094463-86-1 . It has a molecular weight of 248.24 . The IUPAC name for this compound is {[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}acetic acid .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives, which include “2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid”, have been synthesized through various pathways . These pathways have been developed to improve the structural diversity of these compounds and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of “2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid” includes both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions . These reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

“2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid” is a powder at room temperature . It has a melting point of 248-249 degrees .Applications De Recherche Scientifique

Pharmacology: Serotonin Receptor Antagonism

This compound has been studied for its potential as a serotonin 5-HT6 receptor antagonist . Antagonists of the 5-HT6 receptor are of significant interest due to their therapeutic potential in treating various central nervous system (CNS) disorders , including Alzheimer’s disease and schizophrenia . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can affect the compound’s potency and selectivity, providing insights into designing drugs with improved pharmacokinetic properties .

Neuroscience: Cognitive and Mental Disorders

Due to its action on serotonin receptors, particularly the 5-HT6 subtype, this compound is being explored for its role in enhancing cognitive functions . It could potentially be used in the management of cognitive deficits associated with diseases like Alzheimer’s and other forms of dementia .

Chemical Synthesis: Intermediate for Ligand Development

The compound serves as an intermediate in the synthesis of a variety of ligands. For instance, it has been used in the development of high-affinity ligands for the translocator protein (TSPO) . TSPO is implicated in the regulation of mitochondrial function and steroidogenesis , and ligands targeting this protein could have applications in the diagnosis and treatment of neurological and psychiatric conditions .

Molecular Imaging: Radiotracer Development

Derivatives of this compound have been utilized in the creation of radiotracers for positron emission tomography (PET) imaging . This application is particularly important for high-resolution imaging of the brain, which can aid in the preclinical study of neurological diseases and the development of new therapeutics .

Protein Interaction: ATP-Binding Site Mimicry

The structural similarity of this compound to adenine makes it a candidate for mimicking the ATP-binding sites of proteins . This application is crucial for understanding protein function and for the development of novel inhibitors that can modulate protein activity for therapeutic purposes .

Safety and Handling: Hazard Identification

It’s important to note the safety profile of this compound. According to the provided material safety data sheet (MSDS), it has been classified with the signal word Warning and hazard statements such as H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) . Appropriate safety measures must be taken when handling this chemical in research settings.

Drug Design: ADME Profile Optimization

The compound’s influence on the absorption, distribution, metabolism, and excretion (ADME) characteristics of potential drug candidates is a critical area of research. Modifying the compound’s structure could lead to the development of new drugs with optimized ADME profiles, enhancing their therapeutic efficacy and reducing side effects .

Safety and Hazards

The safety information for “2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

The future directions for “2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-6-3-7(2)15-10(14-6)8(4-13-15)11(18)12-5-9(16)17/h3-4H,5H2,1-2H3,(H,12,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNZPXSLUSQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

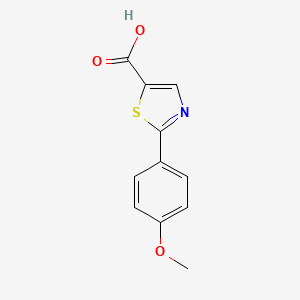

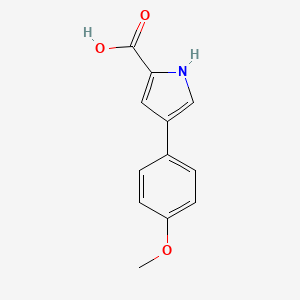

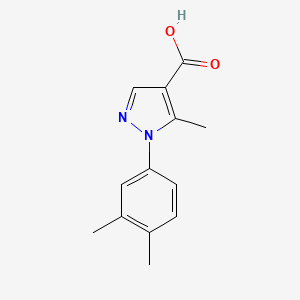

![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

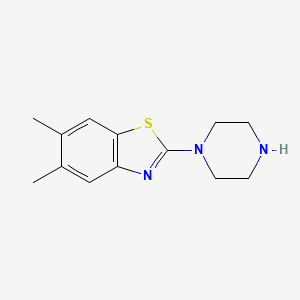

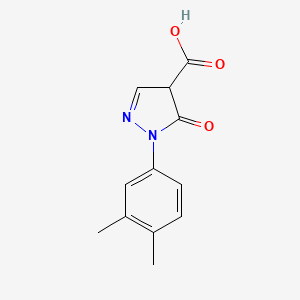

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)

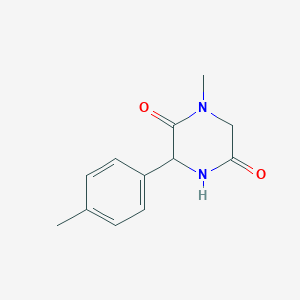

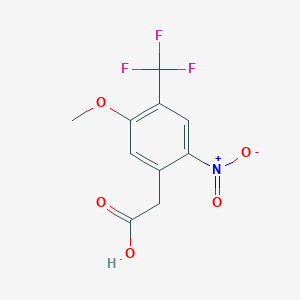

![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)